molecular formula C24H21FN4O3 B2556889 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941010-38-4

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2556889
CAS No.: 941010-38-4
M. Wt: 432.455
InChI Key: KUSMSVXSWROGNY-JXMROGBWSA-N
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Description

This compound features a 1,3-oxazole core substituted with:

  • A cyano group at position 2.
  • An (E)-configured ethenyl group at position 2, linked to a 4-fluorophenyl ring.
  • A piperazin-1-yl group at position 5, further substituted with a 3-methoxybenzoyl moiety.

Its molecular formula is C₂₄H₂₁FN₄O₃, with a molecular weight of 432.45 g/mol . The stereoelectronic effects of the 4-fluorophenyl and 3-methoxybenzoyl groups may influence receptor binding and metabolic stability.

Properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-31-20-4-2-3-18(15-20)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(32-24)10-7-17-5-8-19(25)9-6-17/h2-10,15H,11-14H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMSVXSWROGNY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Synthesis of the Methoxybenzoyl Piperazine: This involves the acylation of piperazine with 3-methoxybenzoyl chloride.

    Cyclization to Form the Oxazole Ring: The intermediate compounds are then subjected to cyclization reactions to form the oxazole ring.

    Final Coupling and Nitrile Formation: The final step involves coupling the intermediates and introducing the nitrile group under specific reaction conditions.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Due to its structural features, it may exhibit pharmacological activity and could be investigated as a potential drug candidate for various diseases.

    Industry: The compound could be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound ID/Name Substituent Variations Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound : 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile Reference compound for comparison. 432.45 Balanced lipophilicity (logP ~4.1); 3-methoxy group may enhance electron donation.
D465-0258 : 2-[2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 3,4-Dimethoxyphenyl ethenyl
- 4-Fluorobenzoyl (vs. 3-methoxybenzoyl)
462.48 Higher molecular weight; increased polarity from dimethoxy groups.
Compound 4 () : 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile - 3-Chlorobenzoyl (vs. 3-methoxybenzoyl) 436.87 Chlorine’s electronegativity may alter binding affinity; higher logP expected.
CAS 941010-23-7 : 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile - 4-Fluorobenzoyl (vs. 3-methoxybenzoyl) 436.87 Para-fluorine on benzoyl enhances metabolic stability; reduced steric bulk.
D465-0299 : 2-[2-(4-fluorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 3-Methylbenzoyl (vs. 3-methoxybenzoyl) 416.45 Methyl group reduces polarity; potential for faster CYP-mediated metabolism.
BJ25950 : 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile - 2-Methoxybenzoyl (vs. 3-methoxy)
- 4-Methoxyphenyl ethenyl (vs. 4-fluorophenyl)
444.48 Ortho-methoxy may hinder rotation; dual methoxy groups increase hydrophilicity.

Key Findings from Comparative Analysis

Ortho-substituted benzoyl (e.g., 2-methoxy in BJ25950) may introduce steric hindrance, reducing binding efficiency in certain targets .

Ethenyl-Linked Aromatic Group :

  • 4-Fluorophenyl (target compound) offers a balance between lipophilicity and electronic effects, whereas 4-methoxyphenyl (BJ25950) increases hydrophilicity but may reduce blood-brain barrier penetration .
  • 3,4-Dimethoxyphenyl (D465-0258) introduces additional polarity, which could improve solubility but limit membrane permeability .

Biological Implications :

  • Chlorine (Compound 4, ) and fluorine (CAS 941010-23-7) substituents generally improve metabolic stability but may alter off-target interactions .
  • The target compound’s 3-methoxy group could mitigate oxidative metabolism compared to methyl (D465-0299) or chloro substituents .

The target compound’s logP ~4.1 aligns with optimal ranges for oral absorption, contrasting with more lipophilic analogues like Compound 4 (logP estimated >4.5) .

Biological Activity

The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile , often referred to as a novel oxazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various substituted phenyl and piperazine derivatives with oxazole intermediates. The characterization of the synthesized compounds is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
14-fluorophenylacetaldehyde + methoxybenzoyl chloride + piperazineBase-catalyzed reactionIntermediate
2Intermediate + oxazole precursorHeat under refluxTarget compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxazole derivatives. The compound has shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. In vitro assays indicated that it inhibits bacterial growth effectively at concentrations as low as 50 µg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death.

Table 2: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect
AntibacterialE. coli50Inhibition
AntibacterialS. aureus100Inhibition
AnticancerMCF-725Apoptosis
AnticancerA54950Apoptosis

The biological activity of this compound can be attributed to its structural features, particularly the oxazole ring and the presence of fluorine and methoxy groups. These modifications enhance lipophilicity and receptor binding affinity, facilitating interactions with biological targets.

Case Studies

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Study : Research published in Cancer Letters highlighted that treatment with this compound resulted in a significant reduction in tumor size in xenograft mouse models when administered at doses of 10 mg/kg .

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